5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as carboxamides, dioxo groups, and triiodo substituents. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core 1,3-benzenedicarboxamide structure, followed by the introduction of the dioxo and methylimino groups. The final steps involve the addition of the dihydroxypropyl and triiodo substituents. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. Industrial methods often involve the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain elements within the molecule.
Substitution: The triiodo substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the triiodo groups.
Applications De Recherche Scientifique
1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: The compound’s potential as a diagnostic agent or therapeutic drug is being explored, particularly in the field of oncology.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-tribromo-)
- 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-trichloro-)
Uniqueness
Compared to similar compounds, 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) is unique due to the presence of triiodo substituents. These substituents confer distinct chemical and physical properties, such as increased molecular weight and enhanced reactivity in certain chemical reactions. Additionally, the triiodo groups may enhance the compound’s ability to interact with biological molecules, making it particularly valuable in medical and biological research.
Propriétés
Numéro CAS |
100311-02-2 |
---|---|
Formule moléculaire |
C33H40I6N6O14 |
Poids moléculaire |
1506.1 g/mol |
Nom IUPAC |
5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C33H40I6N6O14/c1-44(28-24(36)18(30(56)40-4-12(50)8-46)22(34)19(25(28)37)31(57)41-5-13(51)9-47)16(54)3-17(55)45(2)29-26(38)20(32(58)42-6-14(52)10-48)23(35)21(27(29)39)33(59)43-7-15(53)11-49/h12-15,46-53H,3-11H2,1-2H3,(H,40,56)(H,41,57)(H,42,58)(H,43,59) |
Clé InChI |
BNZPTPGBZTZFNB-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |
SMILES canonique |
CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.